

An In-depth Technical Guide to m-PEG11-Hydrazide: Properties and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *m*-PEG11-Hydrazide

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Introduction

m-PEG11-Hydrazide is a heterobifunctional polyethylene glycol (PEG) linker that plays a crucial role in bioconjugation and drug delivery. This molecule consists of a methoxy-terminated PEG chain with eleven ethylene glycol units, providing excellent hydrophilicity and biocompatibility. The terminal hydrazide group offers a chemoselective handle for the conjugation to carbonyl groups (aldehydes and ketones), forming a pH-sensitive hydrazone linkage. This unique feature is extensively leveraged in the development of advanced biotherapeutics, including antibody-drug conjugates (ADCs) and targeted drug delivery systems, where controlled release of a payload in specific acidic microenvironments is desired. [1] This guide provides a comprehensive overview of the physical and chemical properties of **m-PEG11-Hydrazide**, detailed experimental protocols for its use, and visualizations of key chemical processes.

Core Properties of m-PEG11-Hydrazide

While specific experimental data for **m-PEG11-Hydrazide** is not readily available in the literature, its properties can be reliably inferred from data on structurally similar short-chain m-PEG-hydrazide derivatives. The following tables summarize these key characteristics.

Physical Properties

Property	Value (Estimated)	Notes
Appearance	White to off-white solid or viscous liquid	Dependent on purity and residual solvent. Lower molecular weight PEGs can be semi-solid.[2]
Molecular Weight	~562.6 g/mol	Calculated based on the chemical structure (C23H46N2O12).
Solubility	Highly soluble in water and most polar organic solvents (e.g., DMF, DMSO, chloroform).[1][3]	The PEG chain imparts excellent aqueous solubility.[4]
Storage	-20°C in a dry, inert atmosphere	Recommended to prevent degradation, particularly of the reactive hydrazide group.

Chemical Properties

Property	Description	Source
Reactive Group	Hydrazide (-CONHNH ₂)	Reacts with aldehydes and ketones to form a hydrazone bond.
Reactivity	The hydrazide group is a strong nucleophile that chemoselectively reacts with carbonyls under mildly acidic conditions (pH 5-7).	
Hydrazone Bond Stability	The resulting acyl hydrazone linkage is stable at physiological pH (~7.4) but is susceptible to hydrolysis under acidic conditions (pH < 6).	
PEG Chain	The methoxy-terminated PEG11 chain is hydrophilic, non-immunogenic, and provides a flexible spacer arm.	

Chemical Reactivity and Stability

The primary utility of **m-PEG11-Hydrazide** lies in its ability to form a reversible covalent bond with carbonyl-containing molecules. This reaction is a nucleophilic addition-elimination, where the hydrazide attacks the carbonyl carbon, followed by the elimination of a water molecule to form the hydrazone.

The stability of the resulting hydrazone bond is highly dependent on the pH of the surrounding environment. At a neutral pH of 7.4, typical of blood and extracellular tissues, the hydrazone linkage is relatively stable, allowing for a long circulation half-life of the conjugated molecule. However, in the acidic microenvironments of endosomes (pH 5.0-6.5) or lysosomes (pH 4.5-5.0), the bond is readily hydrolyzed, leading to the release of the conjugated payload. This pH-sensitive behavior is a key advantage in designing drug delivery systems that target tumor tissues or specific intracellular compartments. Hydrazones derived from aliphatic aldehydes are generally more sensitive to acidic hydrolysis than those derived from aromatic aldehydes.

Experimental Protocols

The following section provides a generalized protocol for the conjugation of **m-PEG11-Hydrazide** to a protein that has been engineered or modified to contain an aldehyde or ketone group.

Materials

- **m-PEG11-Hydrazide**
- Aldehyde or ketone-modified protein (e.g., an antibody with oxidized carbohydrate moieties)
- Conjugation Buffer: 100 mM Sodium Acetate, pH 5.5
- Quenching Solution (optional): e.g., an excess of a small molecule aldehyde or ketone
- Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
- Analytical Instrumentation: UV-Vis Spectrophotometer, HPLC, SDS-PAGE

Protocol for Protein Conjugation

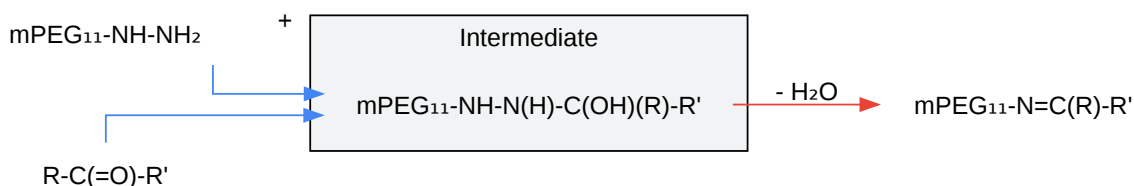
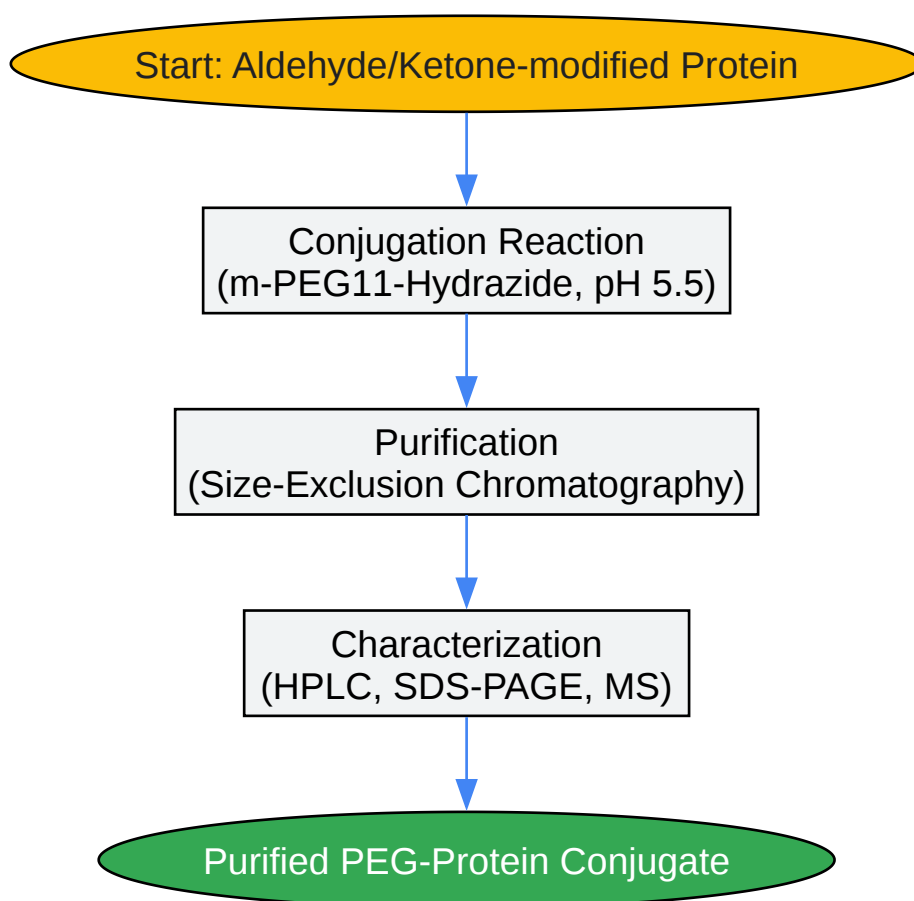
- Preparation of Reactants:
 - Dissolve the aldehyde/ketone-modified protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
 - Prepare a stock solution of **m-PEG11-Hydrazide** in a compatible solvent (e.g., water or DMSO). The concentration should be determined based on the desired molar excess.
- Conjugation Reaction:
 - Add a 10- to 50-fold molar excess of the **m-PEG11-Hydrazide** solution to the protein solution. The optimal ratio should be determined empirically for each specific protein.
 - Incubate the reaction mixture for 2 to 4 hours at room temperature with gentle agitation. For temperature-sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

- The reaction can be catalyzed by the addition of aniline to a final concentration of 10-20 mM.
- Quenching (Optional):
 - To stop the reaction and consume any unreacted **m-PEG11-Hydrazide**, a quenching reagent can be added.
- Purification of the Conjugate:
 - Remove unreacted **m-PEG11-Hydrazide** and other small molecules using Size-Exclusion Chromatography (SEC).
 - Select an appropriate SEC column and mobile phase (e.g., PBS, pH 7.4).
 - Monitor the elution profile by measuring the absorbance at 280 nm. The PEGylated protein conjugate will elute earlier than the unconjugated PEG-hydrazide.
 - Alternatively, Tangential Flow Filtration (TFF) with an appropriate molecular weight cut-off (MWCO) membrane can be used for purification.
- Characterization of the Conjugate:
 - Determine the protein concentration using a UV-Vis spectrophotometer.
 - Assess the purity and extent of aggregation of the final conjugate using analytical SEC-HPLC.
 - Determine the degree of PEGylation (the number of PEG molecules per protein) using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC-based methods.

Visualizations

Hydrazone Bond Formation

The following diagram illustrates the reaction mechanism between **m-PEG11-Hydrazide** and a carbonyl group (aldehyde or ketone) to form a stable, pH-sensitive hydrazone linkage.

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- To cite this document: BenchChem. [An In-depth Technical Guide to m-PEG11-Hydrazide: Properties and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12420074#physical-and-chemical-properties-of-m-peg11-hydrazide]

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